molecular formula C18H20N2O5S B3574733 (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B3574733
M. Wt: 376.4 g/mol
InChI Key: ILPXEESYEFTSPS-VZUCSPMQSA-N
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Description

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a trans-configured α,β-unsaturated amide backbone. The molecule features two distinct aromatic substituents:

  • R1: A 4-ethoxy-3-methoxyphenyl group, providing electron-donating properties via methoxy and ethoxy substituents.

This structural duality positions the compound as a candidate for diverse biological activities, including antimicrobial and anti-inflammatory effects, based on analogs reported in literature .

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-25-16-10-4-13(12-17(16)24-2)5-11-18(21)20-14-6-8-15(9-7-14)26(19,22)23/h4-12H,3H2,1-2H3,(H,20,21)(H2,19,22,23)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPXEESYEFTSPS-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzaldehyde and 4-sulfamoylaniline.

    Formation of the Enamide: The key step involves the formation of the enamide linkage. This can be achieved through a condensation reaction between the aldehyde and the amine in the presence of a suitable catalyst and under controlled conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enamide to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential therapeutic effects.

    Medicine: It could be investigated for its potential use as a drug candidate or as a lead compound in drug discovery.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The compound belongs to the N-arylcinnamamides family, sharing a common (2E)-prop-2-enamide backbone with:

  • Phenyl/heteroaryl substituents at the α-position.
  • Anilide derivatives at the β-position.

Key analogs and their structural variations are summarized below:

Compound Name (IUPAC) R1 Substituents R2 Substituents Key Functional Differences Reference
Target Compound 4-ethoxy-3-methoxyphenyl 4-sulfamoylphenyl Unique sulfamoyl group
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide Phenyl 3-Fluoro-4-trifluoromethylphenyl Strong electron-withdrawing CF3, F
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-dichlorophenyl 4-trifluoromethylphenyl Chlorination enhances lipophilicity
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-hydroxy-3-methoxyphenyl 4-hydroxyphenethyl Polar hydroxyl groups
(2E)-3-Phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide Phenyl 2,4,6-trifluorophenyl Fluorine substitution
Antimicrobial Activity
  • Electron-withdrawing groups (EWGs) : Compounds with trifluoromethyl (CF3) or chlorine substituents (e.g., , compound 2j) exhibit submicromolar activity against Staphylococcus aureus and MRSA due to increased lipophilicity (log D ~3.5) and membrane penetration .
  • However, its activity remains uncharacterized .
Anti-inflammatory Activity
  • Hydroxy/methoxy groups : Analogs like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () show significant anti-inflammatory effects (IC50 = 17.00 µM) via NF-κB inhibition, attributed to polar hydroxyl interactions .

Physicochemical and Pharmacokinetic Properties

Lipophilicity (log D)

Lipophilicity critically influences bioavailability and cytotoxicity:

  • High log D (e.g., CF3-substituted) : Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (log D = 4.2) show potent antimicrobial activity but increased cytotoxicity (IC50 = 5–10 µM) .

Electronic Effects

  • EWGs (e.g., Cl, CF3) : Enhance antibacterial activity by stabilizing charge-transfer interactions with microbial enzymes .
  • Electron-donating groups (e.g., OCH3, OC2H5) : May favor anti-inflammatory or antioxidant activities via radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

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